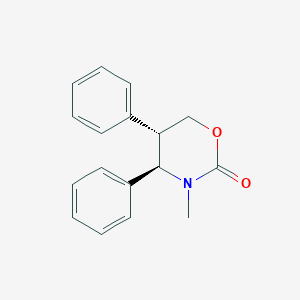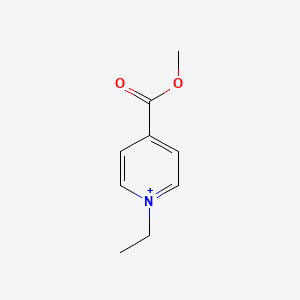![molecular formula C10H16O B14650706 3,3-Dimethylbicyclo[2.2.2]octan-2-one CAS No. 50682-96-7](/img/structure/B14650706.png)
3,3-Dimethylbicyclo[2.2.2]octan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylbicyclo[222]octan-2-one is an organic compound characterized by a bicyclic structure with two methyl groups attached to the third carbon atom and a ketone functional group at the second carbon atom This compound is part of the bicyclo[22
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbicyclo[2.2.2]octan-2-one can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with good yields and allows for control over the stereochemistry of the bridged center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and catalysis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3,3-Dimethylbicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3-Dimethylbicyclo[2.2.2]octan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-Dimethylbicyclo[2.2.2]octan-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the molecule. These properties make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.2.1]octane: Another bicyclic compound with a different arrangement of carbon atoms.
Camphor: A naturally occurring bicyclic ketone with a similar structure but different functional groups.
Uniqueness
3,3-Dimethylbicyclo[22
特性
CAS番号 |
50682-96-7 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
3,3-dimethylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C10H16O/c1-10(2)8-5-3-7(4-6-8)9(10)11/h7-8H,3-6H2,1-2H3 |
InChIキー |
WQCZOWCFNNRSMD-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C1=O)CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)


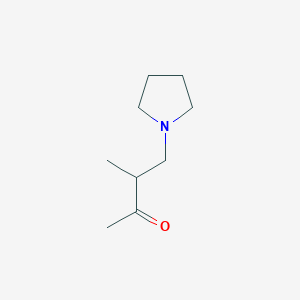
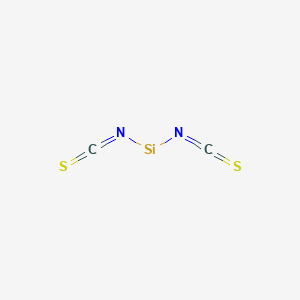
![2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14650658.png)
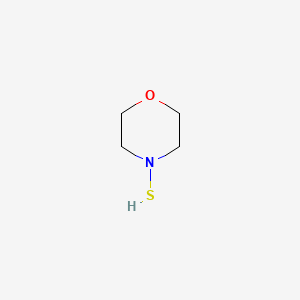
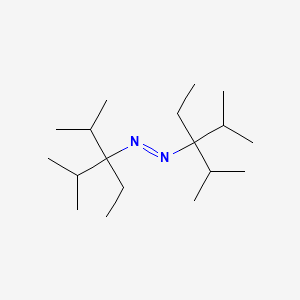
![Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester](/img/structure/B14650661.png)

